molecular formula C11H13N3OS B1491980 (6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine CAS No. 2098072-40-1

(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine

Cat. No.: B1491980
CAS No.: 2098072-40-1
M. Wt: 235.31 g/mol
InChI Key: ILACBFVCWVVSNX-UHFFFAOYSA-N
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Description

(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine is a useful research compound. Its molecular formula is C11H13N3OS and its molecular weight is 235.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Imidazo[1,2-a][1,3,5]triazines and Oxazinyl Derivatives : Studies have developed methods for the synthesis of various heterocyclic compounds, including imidazo[1,2-a][1,3,5]triazines and oxazinyl derivatives, highlighting their structural characterization and potential as chemical intermediates for further applications (Matosiuk, 1997).

  • Characterization of Novel Oxadiazole Derivatives : Research into benzimidazole derivatives, including oxadiazoles, provides insights into their synthesis and characterization, indicating a broad interest in exploring the properties of these heterocyclic compounds (Vishwanathan & Gurupadayya, 2014).

Biological Applications

  • Antimicrobial and Antitubercular Activities : Several studies have synthesized and tested compounds with structural similarities for antimicrobial and antitubercular activities, showcasing the potential of these compounds in medical research (Kim et al., 2009); (Güzeldemirci & Küçükbasmacı, 2010).

  • Chemosensor for Hg2+ Detection : A study on fluorescent quinazolines including thiophen derivatives has demonstrated selective 'on-off' switching for Hg2+ ions in aqueous media, indicating the potential for environmental and analytical applications (Pandey et al., 2012).

Chemical Synthesis Techniques

  • Efficient Synthesis Methods : Research has developed efficient synthesis methods for creating imidazo and triazolopyridines from dithioesters, illustrating advanced techniques in organic synthesis that could be applied to a variety of chemical compounds (Ramesha et al., 2016).

Mechanism of Action

Properties

IUPAC Name

(6-thiophen-3-yl-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c12-3-9-10-5-15-11(4-14(10)7-13-9)8-1-2-16-6-8/h1-2,6-7,11H,3-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILACBFVCWVVSNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=C(N=CN21)CN)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine
Reactant of Route 2
(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine
Reactant of Route 3
Reactant of Route 3
(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine
Reactant of Route 4
(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine
Reactant of Route 5
(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine
Reactant of Route 6
(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine

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